![molecular formula C7H6N4O2 B13505330 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylicacid](/img/structure/B13505330.png)
1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a carboxylic acid group attached at the 7th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with an appropriate diazo compound, followed by cyclization to form the triazole ring. The carboxylic acid group can be introduced through subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions is crucial to achieving scalable and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-[1,2,3]triazolo[4,5-b]pyridine: Another triazolopyridine compound with similar structural features but different substitution patterns.
1H-[1,2,4]triazolo[4,3-a]pyridine: A triazolopyridine isomer with a different arrangement of nitrogen atoms in the triazole ring
Uniqueness
1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 7th position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C7H6N4O2 |
|---|---|
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
1-methyltriazolo[4,5-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c1-11-6-4(7(12)13)2-8-3-5(6)9-10-11/h2-3H,1H3,(H,12,13) |
Clé InChI |
HQCDXGYYOPOOON-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=NC=C2C(=O)O)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



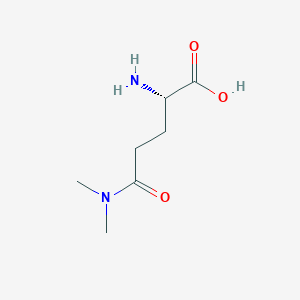
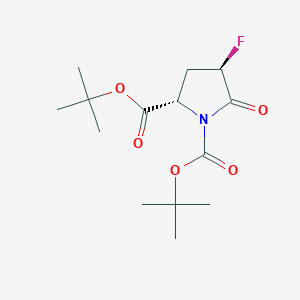

![1-[(3,5-Dichlorophenyl)methyl]piperazine](/img/structure/B13505289.png)
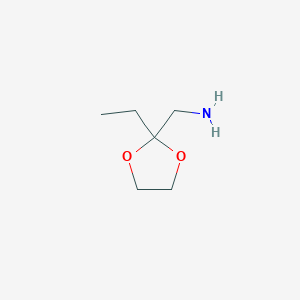
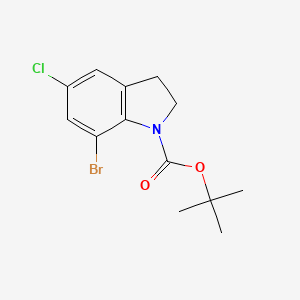

![(R)-(4-Tert-butyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13505303.png)


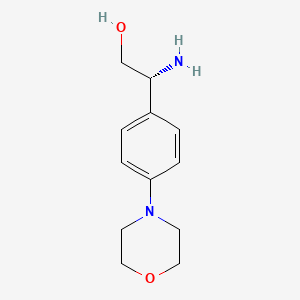
![2-Azaspiro[3.3]heptan-5-one](/img/structure/B13505337.png)
![3-{1,4-Dioxaspiro[4.5]decan-8-yl}pyrrolidinehydrochloride](/img/structure/B13505338.png)
